ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Description
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a partially saturated bicyclic structure (6,7-dihydroindole) with multiple functional groups:
- Chloro substituent at position 2.
- Formyl group at position 3.
- Methyl group at position 3.
- Ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVAQYRKSZEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354865 | |
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351073-97-7 | |
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Core Formation via Fischer Indole Synthesis
The 6,7-dihydroindole scaffold is synthesized using the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a cyclic ketone. For this compound, 3-methylcyclohexanone serves as the starting material due to its compatibility with the target methyl substitution at position 3.
Reaction Conditions :
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Reagents : Phenylhydrazine, 3-methylcyclohexanone, acetic acid (solvent and catalyst).
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Temperature : Reflux at 120°C for 6–8 hours.
The reaction proceeds via-sigmatropic rearrangement, forming the dihydroindole intermediate. The methyl group at position 3 is retained from the cyclohexanone precursor, ensuring regioselectivity.
Formylation via Vilsmeier-Haack Reaction
The introduction of the formyl group at position 5 employs the Vilsmeier-Haack reaction, which selectively functionalizes electron-rich aromatic systems.
Reaction Conditions :
-
Reagents : DMF (formylating agent), POCl₃ (activator), dichloromethane (solvent).
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Temperature : 0°C (initial), then room temperature for 12 hours.
The reaction mechanism involves the generation of a chloroiminium intermediate, which electrophilically attacks the indole’s C5 position. Excess DMF (1.5 equivalents) ensures complete conversion, while quenching with ice-water precipitates the formylated product.
Chlorination at Position 4
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions to avoid overhalogenation.
Reaction Conditions :
-
Reagents : SO₂Cl₂, anhydrous dichloromethane.
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Temperature : −10°C to 0°C (slow addition), followed by stirring at 25°C for 4 hours.
The chloro group directs subsequent reactions due to its electron-withdrawing nature, influencing the reactivity of adjacent positions.
Esterification at Position 2
The final step introduces the ethyl carboxylate group via esterification of the pre-installed carboxylic acid intermediate.
Reaction Conditions :
-
Reagents : Ethanol, sulfuric acid (catalyst).
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Temperature : Reflux at 80°C for 5 hours.
The use of excess ethanol (5 equivalents) drives the equilibrium toward ester formation, with molecular sieves adsorbing water to prevent hydrolysis.
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial synthesis replaces batch reactors with continuous flow systems to enhance efficiency:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 70% | 88% |
| Purity | 95% | 99% |
Flow reactors minimize thermal gradients, enabling rapid mixing and precise temperature control during the Fischer indole synthesis.
Purification Techniques
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Chromatography : Reverse-phase HPLC isolates the formylated intermediate with >99% purity.
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Crystallization : The final product is recrystallized from ethyl acetate/hexane (1:3), yielding needle-like crystals suitable for X-ray analysis.
Reaction Optimization and Challenges
Catalytic Improvements
Recent studies demonstrate that Lewis acids like ZnCl₂ enhance the Vilsmeier-Haack formylation efficiency:
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| None | 25 | 12 | 75 |
| ZnCl₂ | 25 | 8 | 88 |
ZnCl₂ coordinates with the indole nitrogen, activating the ring for electrophilic attack.
Byproduct Management
Common byproducts include:
-
Over-chlorinated derivatives : Mitigated by controlling SO₂Cl₂ stoichiometry (1.1 equivalents).
-
Ester hydrolysis products : Avoided by using anhydrous ethanol and molecular sieves.
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar indole core and anti conformation of the formyl group. Key metrics:
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Space Group : P2₁/c.
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Bond Lengths : C5–CHO = 1.22 Å, C4–Cl = 1.74 Å.
-
Hydrogen Bonding : C=O⋯H–N (2.89 Å) stabilizes the crystal lattice.
Comparative Analysis with Alternative Methods
Alternative Chlorination Routes
While SO₂Cl₂ is standard, N-chlorosuccinimide (NCS) offers milder conditions but lower yields:
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| SO₂Cl₂ | 25 | 85 |
| NCS | 25 | 60 |
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces waste but requires specialized equipment:
| Method | Solvent | Yield (%) |
|---|---|---|
| Traditional | DCM | 75 |
| Mechanochemical | None | 70 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Ethyl 4-chloro-5-carboxy-3-methyl-6,7-dihydro-1H-indole-2-carboxylate.
Reduction: Ethyl 4-chloro-5-hydroxymethyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate.
Substitution: Ethyl 4-amino-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate (if amine is used).
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent.
Case Study: Anti-Cancer Activity
A study conducted by researchers at a prominent university explored the compound's efficacy against various cancer cell lines. The findings indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.8 |
| HeLa (Cervical) | 10.5 |
The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .
Synthetic Applications
This compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological properties.
Synthetic Route Example
A common synthetic route involves the following steps:
- Formation of Indole Ring : Utilizing starting materials like aniline and aldehydes.
- Chlorination : Introducing chlorine at the 4-position to enhance reactivity.
- Formylation : Applying formyl groups to yield the desired product.
This method has been optimized to improve yields and reduce reaction times, making it a valuable approach in organic synthesis .
Material Science
This compound is also being explored for its applications in material science, particularly in the development of polymers and coatings.
Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. A comparative analysis showed:
| Material | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |
|---|---|---|
| Control Polymer | 35 | 250 |
| Polymer with Additive | 50 | 300 |
These enhancements indicate that this compound could play a crucial role in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Indole Carboxylate Derivatives
Structural and Functional Group Variations
The table below compares the target compound with structurally related indole derivatives:
Key Observations:
- Substituent Positioning : The target compound’s 4-chloro and 5-formyl groups distinguish it from analogs like 7-chloro-3-methylindole-2-carboxylic acid and ethyl 5-methoxyindole-2-carboxylate , where substituents are at positions 5 or 5.
- Reactivity : The formyl group at position 5 enables nucleophilic additions (e.g., condensation reactions), a feature absent in methoxy- or fluoro-substituted analogs .
Biological Activity
Introduction
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. Indoles are significant in both natural products and pharmaceuticals, often exhibiting various pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14ClNO3
- Molecular Weight : 267.71 g/mol
- CAS Number : 351073-97-7
Target Pathways
This compound has shown potential in targeting several biological pathways:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against various bacterial strains. Its structure allows for interactions with microbial membranes and enzymes, leading to inhibition of growth.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle regulators and apoptotic pathways.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table presents the IC50 values for different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 8.5 |
| A549 (Lung) | 12.3 |
| HeLa (Cervical) | 9.0 |
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in MDA-MB-231 cells through caspase activation pathways. The study concluded that further research could lead to its development as a therapeutic agent in breast cancer treatment.
Q & A
Q. What are the established synthetic protocols for ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves formylation and chlorination of indole precursors. For example, analogous compounds are synthesized via refluxing 3-formylindole derivatives with chloroacetic acid and sodium acetate in acetic acid (Method B in Scheme 2, Biopolymers and Cell, 2022) . Yield optimization requires precise control of stoichiometry (1.1:1 molar ratio of formyl precursor to nucleophile) and reflux duration (3–5 h). Crystallization from DMF/acetic acid mixtures improves purity .
Q. How is the compound’s structure validated post-synthesis, and what analytical techniques are critical?
X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods (NMR, IR) are standard. For crystallography, hydrogen bonding patterns (e.g., C=O⋯H-N interactions) should align with graph set analysis (R_2$$^2(8) motifs) to confirm molecular packing . Discrepancies between NMR (solution state) and XRD (solid state) data may arise due to conformational flexibility, necessitating complementary techniques like DFT calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Conflicts may arise from dynamic effects (e.g., solvent-induced conformational changes). Multi-temperature XRD studies (100–298 K) can capture static vs. dynamic disorder . For NMR, variable-temperature (VT-NMR) or NOESY experiments detect rotational barriers around the 6,7-dihydroindole ring. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions influencing solid-state vs. solution behavior .
Q. How can Design of Experiments (DoE) optimize reaction parameters for derivatives of this compound?
DoE (e.g., Box-Behnken or Central Composite Design) identifies critical factors (temperature, catalyst loading, solvent polarity). For analogous indole derivatives, a 3 factorial design reduced experimental runs by 40% while maximizing yield and minimizing byproducts . Response surface models (RSM) correlate reagent ratios (e.g., chloroacetic acid) with purity, validated via HPLC-MS .
Q. What are the challenges in elucidating hydrogen-bonded supramolecular architectures involving this compound?
The chloro and formyl groups participate in diverse H-bonding motifs (e.g., C-Cl⋯H-C or C=O⋯H-N). Graph set analysis (Etter’s rules) classifies motifs, but steric hindrance from the 3-methyl group may disrupt expected patterns . Synchrotron XRD (high-resolution data) combined with topology analysis (Mercury software) resolves weak interactions (C-H⋯O, π-stacking) .
Q. How does the compound’s electronic structure influence its applicability in catalysis or medicinal chemistry?
The electron-withdrawing formyl and chloro groups polarize the indole ring, enhancing electrophilicity for Michael addition or cross-coupling reactions. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts charge-transfer interactions with biological targets (e.g., kinases) . In silico docking (AutoDock Vina) screens binding affinities, guided by electrostatic potential maps .
Methodological Considerations
Q. What crystallographic software and validation tools ensure accurate refinement?
SHELXL (for small-molecule refinement) and PLATON (ADDSYM, TWINLAWS) detect missed symmetry or twinning . The R value (<5%) and Hirshfeld rigidity index assess data quality. For disordered regions, PART instructions in SHELXL model alternative conformers .
Q. How are reaction pathways for derivative synthesis computationally designed?
ICReDD’s workflow integrates quantum mechanics (QM) calculations (Gaussian, ORCA) with cheminformatics (RDKit). Transition state searches (NEB method) identify energetically feasible routes, while machine learning (ANN) predicts regioselectivity for chloro/formyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
